Bisoprolol monofumarate, (R)-
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Overview
Description
Bisoprolol monofumarate, ®-, is a cardioselective beta-1 adrenergic blocking agent. It is primarily used to manage cardiovascular diseases such as hypertension, angina, and heart failure. This compound selectively blocks beta-1 adrenergic receptors, which are predominantly found in the heart, thereby reducing heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisoprolol monofumarate involves several steps. The key intermediate is 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-ol. The synthesis typically starts with the reaction of 4-(2-isopropoxyethoxy)benzyl chloride with isopropylamine to form the intermediate, which is then reacted with epichlorohydrin to yield the final product .
Industrial Production Methods
Industrial production of Bisoprolol monofumarate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like dichloromethane and reagents such as triphosgene for cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Bisoprolol monofumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of Bisoprolol, such as oxides, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Bisoprolol monofumarate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on beta-1 adrenergic receptors in various biological systems.
Medicine: Extensively researched for its therapeutic effects in managing cardiovascular diseases.
Industry: Used in the formulation of pharmaceutical products for treating hypertension and heart failure
Mechanism of Action
Bisoprolol monofumarate exerts its effects by selectively and competitively blocking catecholamine stimulation of beta-1 adrenergic receptors. This action reduces heart rate, cardiac output, and blood pressure. The molecular targets include beta-1 adrenergic receptors located in the heart muscle cells and heart conduction tissue .
Comparison with Similar Compounds
Similar Compounds
- Atenolol
- Metoprolol
- Nebivolol
- Betaxolol
Comparison
Bisoprolol monofumarate is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes side effects related to beta-2 receptor blockade, such as bronchoconstriction. Compared to Atenolol and Metoprolol, Bisoprolol has a longer half-life, allowing for once-daily dosing. Nebivolol, while also selective, has additional vasodilatory properties due to nitric oxide release .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;(2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPZLFIUFMNCLY-YQXMEYCDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216309-92-1 |
Source
|
Record name | Bisoprolol monofumarate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216309921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BISOPROLOL MONOFUMARATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2PP73N44E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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